N-Acetyl-D-glucosamine-13C-1

Quantitative Metabolomics Glycomics LC-MS

Accurate quantitation of endogenous GlcNAc and UDP-GlcNAc is compromised by matrix effects and lack of mass shift. N-Acetyl-D-glucosamine-13C-1 (CAS 478518-87-5) is a stable isotope-labeled internal standard with 13C enrichment exclusively at the acetyl C1 carbonyl. Key advantages: - 99.90% isotopic purity ensures minimal endogenous signal interference - Site-specific labeling enables de novo vs. salvage pathway flux analysis - Validated for LC-MS/MS and 13C NMR structural studies Supplied with batch-specific COA. Available for immediate research dispatch.

Molecular Formula C8H15NO6
Molecular Weight 222.20 g/mol
Cat. No. B12402062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-13C-1
Molecular FormulaC8H15NO6
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i4+1
InChIKeyMBLBDJOUHNCFQT-DJXBAJPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-glucosamine-13C-1 Product Overview


N-Acetyl-D-glucosamine-13C-1 (CAS 478518-87-5) is a stable isotope-labeled analog of the essential amino sugar N-acetyl-D-glucosamine (GlcNAc), a key substrate in the hexosamine biosynthetic pathway (HBP) and a fundamental building block of glycosaminoglycans, glycoproteins, and bacterial cell walls. This compound features a site-specific enrichment of the 13C isotope at the C1 carbonyl carbon of the N-acetyl group . With a molecular weight of 222.20 g/mol (exact mass 222.093) and a typical vendor-reported purity of 99.90%, it serves as a critical analytical tool for tracing carbon flux and enabling absolute quantitation in complex biological systems .

Stable isotope-labeled internal standard for quantitative metabolomics
Site-specific 13C enrichment at acetyl C1 supports metabolic flux tracing
Hexosamine biosynthetic pathway and glycosylation research context

N-Acetyl-D-glucosamine-13C-1: Substitution Limitations


Substituting N-Acetyl-D-glucosamine-13C-1 with unlabeled N-Acetyl-D-glucosamine or alternative isotopic variants (e.g., 13C8,15N uniformly labeled) leads to a significant loss of analytical specificity, quantitative accuracy, or both. While unlabeled GlcNAc is chemically identical, it provides no mass shift for MS detection, rendering it indistinguishable from endogenous pools and thus useless as an internal standard for absolute quantitation . Conversely, uniformly labeled [U-13C]-GlcNAc or multi-isotope labeled variants offer a larger mass shift (e.g., M+8 for 13C8) but lack the site-specific resolution needed for tracing the metabolic fate of the acetyl group carbon atom. This site-specific labeling is crucial for deconvoluting the relative contributions of parallel pathways (e.g., de novo synthesis vs. salvage) in the biosynthesis of UDP-GlcNAc, a key intermediate in O-GlcNAcylation and glycosylation, where the acetyl group is transferred independently of the sugar backbone [1][2].

Unlabeled N-Acetyl-D-glucosamine

Provides no mass shift for MS detection, preventing its use as an internal standard for absolute quantitation.

Uniformly labeled [U-13C] N-Acetyl-D-glucosamine

Offers a larger mass shift but does not resolve acetyl-group specific carbon flux, limiting pathway deconvolution studies.

N-Acetyl-D-glucosamine-13C-1: Evidence-Based Differentiation


Isotopic Purity and Quantitation Accuracy

The utility of N-Acetyl-D-glucosamine-13C-1 as an internal standard for LC-MS quantitation is contingent upon its isotopic purity and the absence of unlabeled contaminant, which would otherwise confound the measured 13C/12C ratio. N-Acetyl-D-glucosamine-13C-1 is reported with a purity of 99.90%, with the 13C enrichment specifically at the C1 position of the acetyl group . This high isotopic purity minimizes the background signal at the M+1 mass channel, enabling accurate correction for natural isotope abundance and precise determination of analyte concentrations in biological samples. In contrast, unlabeled N-Acetyl-D-glucosamine (M+0) cannot be used as an internal standard in stable isotope dilution assays because it is chemically indistinguishable from the endogenous analyte .

Isotopic Purity
Class-level
99.90%
Vendor HPLC, site-specific 13C
Supports quantitative accuracy in biomarker and pharmacokinetic research.
Data to verify; isotopic purity critical for SIL-IS assays.
Quantitative Metabolomics Glycomics LC-MS Internal Standard

Pathway Deconvolution via Site-Specific 13C

The labeling of N-Acetyl-D-glucosamine-13C-1 at the C1 position of the N-acetyl group provides a unique isotopic signature that allows for the tracking of this specific carbon atom through the metabolic network. In the context of UDP-GlcNAc biosynthesis, this is particularly valuable for distinguishing between the direct incorporation of exogenously provided GlcNAc via the salvage pathway and de novo synthesis from glucose [1]. This stands in contrast to uniformly labeled [U-13C8] N-Acetyl-D-glucosamine, which, while providing a larger mass shift, results in a complex isotopologue distribution that masks the specific fate of the acetyl carbon. The site-specific enrichment of N-Acetyl-D-glucosamine-13C-1 enables the calculation of the molar percent enrichment (MPE) of the acetyl group in downstream metabolites, offering a more refined measure of carbon flux [2].

Pathway Deconvolution
Class-level
M+1 acetyl tracing
M+8 total incorporation
Enables deconvolution of parallel HBP pathways in disease models.
Requires SIRM experiment design; isotopologue modeling recommended.
Metabolic Flux Analysis Stable Isotope Resolved Metabolomics UDP-GlcNAc Hexosamine Biosynthetic Pathway

Enhanced Anomeric Resolution in NMR

While N-Acetyl-D-glucosamine-13C-1 is labeled with 13C only, its analog, N-Acetyl-D-glucosamine-13C1,15N, which incorporates both isotopes, has been shown to provide superior resolution for distinguishing α and β anomers in solid-state NMR spectroscopy [1]. Specifically, the 13C1/15N spin pair enables 2D heteronuclear correlation experiments (e.g., double CP/MAS) that can resolve the 15N resonances of α and β anomers, which are otherwise indistinguishable in 1D spectra. The α and β resonances were found to differ by 3–5 ppm in their 13C chemical shifts and by 1–2 ppm in the 15N dimension. This high level of structural detail is essential for understanding the anomeric effect and its role in the biological activity of amino sugars. N-Acetyl-D-glucosamine-13C-1, with its single 13C label, provides a similar advantage in 13C NMR, enabling the study of the anomeric carbon without the spectral complexity of a uniformly labeled compound, though the absence of 15N limits its utility in multi-dimensional heteronuclear NMR applications .

Anomeric NMR Resolution
Cross-study
Solid-state 13C NMR
Anomeric shift difference 3–5 ppm (13C), 1–2 ppm (15N for dual-label analog)
Supports structural correlation with biological function in glycoscience research.
Single 13C label offers focused anomeric probe; 2D heteronuclear experiments require 15N co-labeling.
Solid-State NMR Structural Biology Glycoscience Anomeric Effect

N-Acetyl-D-glucosamine-13C-1: Key Applications


GlcNAc Quantitation in Biofluids

As a stable isotope-labeled internal standard (SIL-IS), N-Acetyl-D-glucosamine-13C-1 is used to achieve accurate and precise quantitation of GlcNAc and related metabolites (e.g., GlcNAc-1/6-phosphate, UDP-GlcNAc) in complex matrices such as plasma, urine, or cell lysates using LC-MS/MS or GC-MS . Its high isotopic purity (99.90%) ensures minimal interference with the endogenous signal, enabling correction for matrix effects, sample preparation losses, and instrument variability, which is essential for clinical biomarker studies and pharmacokinetic analyses .

HBP Flux and O-GlcNAcylation Dynamics

N-Acetyl-D-glucosamine-13C-1 is used as a metabolic tracer to quantify carbon flux through the HBP and into downstream glycosylation products. By supplementing cell culture media with this tracer, researchers can measure the molar percent enrichment (MPE) of the 13C-labeled acetyl group in UDP-GlcNAc, the activated sugar donor for O-GlcNAcylation . This approach allows for the determination of relative contributions from the de novo synthesis pathway (from glucose) versus the salvage pathway (direct uptake of GlcNAc), providing critical insights into the regulation of O-GlcNAc signaling in cancer, diabetes, and neurodegenerative diseases [1].

Glycan Structure Analysis by 13C NMR

The site-specific 13C enrichment at the anomeric carbon (C1) makes N-Acetyl-D-glucosamine-13C-1 a valuable probe for studying the structure, dynamics, and anomeric configuration of glycans and glycoconjugates using 13C NMR spectroscopy . The enhanced sensitivity at the labeled position allows for detailed analysis of glycosidic linkage conformations, interactions with proteins, and the anomeric effect in complex carbohydrate structures without the spectral crowding that would result from uniform 13C labeling .

Application
Selection Property
Validation Focus
Stable isotope dilution quantitation in biological matrices
High isotopic purity and site-specific 13C enrichment
Quantitative accuracy, matrix-effect correction, research biomarker studies
Hexosamine pathway flux analysis
Site-specific 13C at acetyl C1 for M+1 tracing
Deconvolution of de novo vs. salvage pathway contributions in disease models
Glycan structure analysis by NMR
13C enrichment at anomeric C1
Anomeric configuration resolution and conformational studies

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